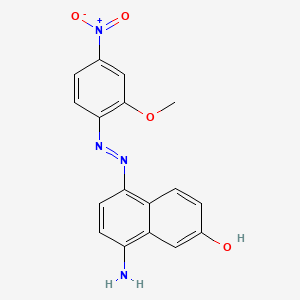
2,3-dichloroaniline;sulfuric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dichloroaniline: is a chemical compound consisting of an aniline ring substituted with two chlorine atoms at the 2 and 3 positions. It has the molecular formula C6H5Cl2N and is one of the six isomers of dichloroaniline . This compound is colorless, although commercial samples may appear colored due to impurities Sulfuric acid is a highly corrosive strong mineral acid with the molecular formula H2SO4 . It is widely used in various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dichloroaniline can be synthesized through various methods. One common method involves the reaction of 2,4-dichloroaniline with hydrochloric acid or sulfuric acid to form 2,4-dichloroaniline hydrochloride or sulfate. Bromine is then added dropwise at room temperature while stirring, resulting in the formation of 2-bromo-4,6-dichloroaniline . This intermediate is further processed to obtain 2,3-dichloroaniline.
Industrial Production Methods: Industrial production of 2,3-dichloroaniline often involves the sulfonation of 3,4-dichloroaniline dissolved in 100% sulfuric acid. The sulfonation is carried out with 55-65% oleum, corresponding to 3.1-3.6 moles of sulfur trioxide per mole of 3,4-dichloroaniline. The reaction is completed by stirring at 95-100°C .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dichloroaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: It can be reduced to form aniline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boron reagents are commonly used in Suzuki–Miyaura coupling.
Major Products:
Oxidation: Nitro compounds.
Reduction: Aniline derivatives.
Substitution: Various substituted aniline derivatives.
Applications De Recherche Scientifique
2,3-Dichloroaniline has several applications in scientific research:
Chemistry: It is used in the synthesis of dyes, pigments, and optical brighteners.
Biology: It is used in the study of enzyme inhibition and protein binding.
Medicine: It is used in the development of pharmaceuticals and agrochemicals.
Industry: It is used as a flame retardant for polymers and in the manufacturing of growth regulators.
Mécanisme D'action
The mechanism of action of 2,3-dichloroaniline involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor, affecting the activity of specific enzymes. The chlorine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives .
Comparaison Avec Des Composés Similaires
2,3-Dichloroaniline is one of the six isomers of dichloroaniline. The other isomers include:
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Compared to its isomers, 2,3-dichloroaniline has unique properties due to the specific positions of the chlorine atoms on the aniline ring. This affects its reactivity and the types of reactions it can undergo.
Propriétés
Numéro CAS |
72066-85-4 |
|---|---|
Formule moléculaire |
C12H12Cl4N2O4S |
Poids moléculaire |
422.1 g/mol |
Nom IUPAC |
2,3-dichloroaniline;sulfuric acid |
InChI |
InChI=1S/2C6H5Cl2N.H2O4S/c2*7-4-2-1-3-5(9)6(4)8;1-5(2,3)4/h2*1-3H,9H2;(H2,1,2,3,4) |
Clé InChI |
NKGJXGZQRYDEPU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)Cl)N.C1=CC(=C(C(=C1)Cl)Cl)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


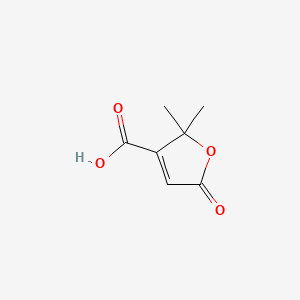
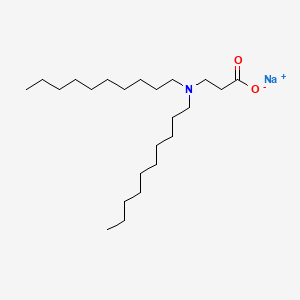
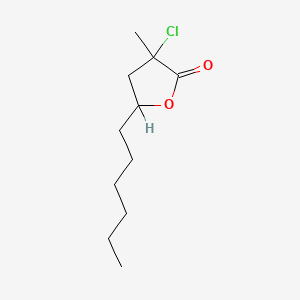
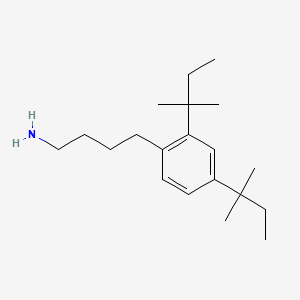
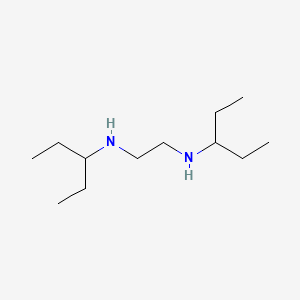
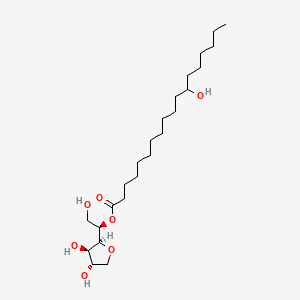
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
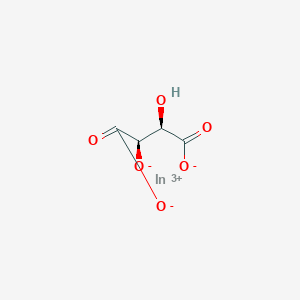
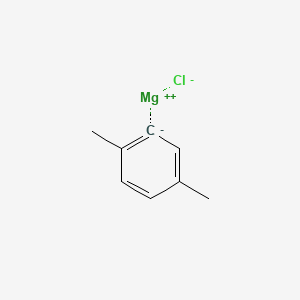
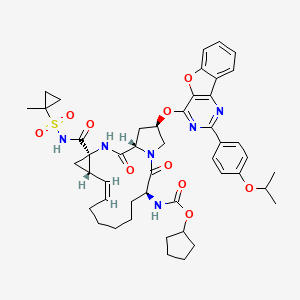
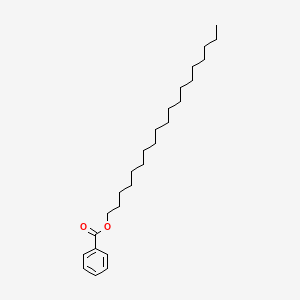
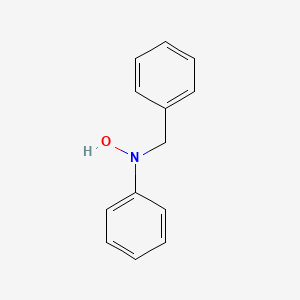
![[3-(1,3-Dioxolan-4-ylmethoxy)propyl]trimethoxysilane](/img/structure/B12668050.png)
